2-Amino-2-(thiazol-2-yl)propan-1-ol

Description

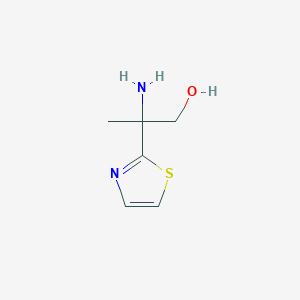

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-amino-2-(1,3-thiazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C6H10N2OS/c1-6(7,4-9)5-8-2-3-10-5/h2-3,9H,4,7H2,1H3 |

InChI Key |

IYSWWNYHNGJIHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=NC=CS1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Thiazol 2 Yl Propan 1 Ol and Its Analogues

Established Synthetic Pathways to 2-Amino-2-(thiazol-2-yl)propan-1-ol

The formation of the 2-aminothiazole (B372263) ring is a cornerstone of many synthetic routes for this class of compounds. Several classical and contemporary methods are adaptable for the synthesis of the title compound and its analogues.

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives. organic-chemistry.org The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). derpharmachemica.comrsc.org For the synthesis of 2-aminothiazole derivatives, thiourea is the preferred reagent.

The general reaction mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole ring. The versatility of this method allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on the α-haloketone and the thiourea. derpharmachemica.com

To synthesize a precursor for this compound, a suitable α-haloketone bearing a protected hydroxyl group and a gem-dimethyl group would be required. For instance, a compound like 1-bromo-1,1-dimethyl-2-propanone could be reacted with thiourea. Subsequent chemical modifications would then be necessary to introduce the amino and hydroxyl functionalities in the desired positions. The reaction conditions for Hantzsch synthesis can be optimized, with some modern variations employing microwave irradiation or microreactor systems to improve yields and reduce reaction times. rsc.org

A one-pot synthesis of substituted Hantzsch thiazole derivatives can be achieved through a multi-component procedure involving the reaction of a 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. nih.gov This approach highlights the adaptability of the Hantzsch synthesis in more complex molecular architectures.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-Haloketone | Thiourea | Typically reflux in ethanol | 2-Aminothiazole derivative | derpharmachemica.com |

| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Heated microreactor (70 °C), EOF | Substituted 2-aminothiazoles | rsc.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | nih.gov |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of thiazole derivatives. These reactions often offer advantages in terms of atom economy, reduced waste, and simplified purification procedures.

For instance, a green synthesis of thiazole derivatives has been reported via a multi-component reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalytic amount of KF/Clinoptilolite nanoparticles in water. nih.gov While not directly yielding the target amino alcohol, this methodology demonstrates the potential of MCRs to assemble the core thiazole structure with various functionalities that could be further elaborated.

Another example involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine to synthesize 4,5-substituted-2-aminothiazoles, which can then be further functionalized. nih.gov Adapting such an MCR to produce this compound would likely require a starting material that already contains the protected amino alcohol moiety or a precursor that can be readily converted to it.

The formation of the thiazole ring can also be achieved through various other cyclization strategies. In the context of synthesizing the target molecule, a key challenge is the formation of the C-C bond between the thiazole ring and the quaternary carbon of the propan-1-ol side chain.

One relevant approach involves the synthesis of a 4-bromothiazolyl β-amino alcohol, which was developed as part of the synthesis of the GE2270 A antibiotic. nih.gov This synthesis utilized the regioselective functionalization of 2,4-dibromothiazole. By metalating the C2 position, a nucleophilic thiazole species is generated that can then react with a suitable electrophile, such as a chiral α-hydroxy aldehyde or ketone derivative, to form the desired thiazole-amino alcohol linkage with a degree of stereocontrol. nih.gov This strategy directly addresses the challenge of connecting the thiazole ring to the amino alcohol side chain.

Other cyclization methods for thiazole synthesis include the reaction of α-thiocyanatoketones in an acidic or alkaline medium, which yields 2-hydroxythiazoles. nih.gov While not directly producing a 2-amino derivative, this highlights the diversity of cyclization precursors that can be employed.

Stereoselective and Asymmetric Synthesis of this compound and Chiral Derivatives

The presence of a stereocenter at the C2 position of the propan-1-ol side chain necessitates the use of stereoselective or asymmetric synthetic methods to obtain enantiomerically pure this compound.

The synthesis of chiral β-amino alcohols is a well-established field in organic chemistry, with numerous methods available. researchgate.netnih.gov These techniques can be broadly classified into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

A pertinent example is the synthesis of the eastern fragment of the GE2270 antibiotics, where the stereochemistry at the nitrogen-bearing stereocenter was established by coupling a 2-metalated 4-bromothiazole with an enantiomerically pure mandelic acid derivative. nih.gov This approach demonstrates the use of a chiral pool starting material to induce diastereoselectivity in the formation of the thiazole-amino alcohol linkage. The choice of the chiral electrophile, such as an O-TBS protected (R)-mandelonitrile or (S)-mandelic aldehyde, allowed for the preparation of both erythro and threo configured amino alcohols with high diastereoselectivities. nih.gov

Another general and conceptually different route to β-amino alcohols involves the lithiation of N-Boc protected aziridines followed by borylation with boronic esters. bris.ac.uk This method allows for the stereocontrolled synthesis of syn-β-amino alcohols. While not directly involving a thiazole, this methodology could be adapted by using a thiazole-containing boronic ester.

| Chiral Precursor/Catalyst | Reactant | Diastereoselectivity/Enantioselectivity | Product | Reference |

| O-TBS protected (R)-mandelonitrile | 2-Metalated 4-bromothiazole | High diastereoselectivity | (S,R)-4-Bromothiazolyl β-amino alcohol | nih.gov |

| O-TBS protected (S)-mandelic aldehyde | 2-Metalated 4-bromothiazole | High diastereoselectivity | (R,S)-4-Bromothiazolyl β-amino alcohol | nih.gov |

| O-TBS protected (S)-ethyl mandelate | 2-Metalated 4-bromothiazole | High diastereoselectivity | (S,S)-4-Bromothiazolyl β-amino alcohol | nih.gov |

| Lithiated N-Boc aziridines | Boronic esters | Complete diastereoselectivity | syn-β-Amino alcohols | bris.ac.uk |

While the target molecule is a this compound, enantioselective methods for the synthesis of the structurally related 1-(thiazol-2-yl)propan-1-ol can provide valuable insights. These chiral alcohols are typically synthesized via the enantioselective reduction of the corresponding prochiral ketone, 1-(thiazol-2-yl)propan-1-one.

A variety of chiral catalysts can be employed for this transformation, including those based on transition metals complexed with chiral ligands (e.g., Noyori's ruthenium-BINAP catalysts) or enzymatic reductions using ketoreductases. The choice of catalyst and reaction conditions determines the enantioselectivity of the reduction.

Furthermore, the development of catalytic enantioselective synthesis of inherently chiral molecules is a rapidly advancing field that could offer novel strategies for constructing the chiral center in the target molecule. researchgate.net

Control of Stereochemistry in Amino Alcohol Synthesis

The synthesis of specific stereoisomers of this compound and its analogs is crucial, as different enantiomers and diastereomers often exhibit distinct biological activities. Control over stereochemistry is typically achieved through asymmetric synthesis, which can involve the use of chiral auxiliaries, chiral catalysts, or enzymes.

Chiral Auxiliaries: One established strategy involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net This auxiliary, which is itself an enantiomerically pure compound, creates a diastereomeric intermediate that biases the formation of one stereoisomer over another. For amino alcohols, auxiliaries like Evans oxazolidinones or pseudoephedrine can be used. organic-chemistry.org For instance, an achiral thiazole-containing ketone could be derivatized with a chiral auxiliary, followed by a diastereoselective reduction of the ketone to establish the desired stereocenter at the alcohol-bearing carbon. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched amino alcohol.

Catalytic Asymmetric Synthesis: A more modern and atom-economical approach is the use of chiral catalysts. Asymmetric transfer hydrogenation, for example, has been successfully employed for the synthesis of various chiral β-amino alcohols. nih.govsciforum.net This method typically involves the reduction of an α-amino ketone precursor using a hydrogen source (like formic acid or isopropanol) in the presence of a chiral transition metal catalyst, such as a Ruthenium-based complex. nih.gov The chiral ligands coordinated to the metal create a chiral environment that directs the hydrogenation to one face of the carbonyl group, leading to the formation of the desired enantiomer of the amino alcohol with high enantiomeric excess (ee).

A hypothetical catalytic asymmetric route to (S)-2-amino-2-(thiazol-2-yl)propan-1-ol is outlined below:

Table 1: Hypothetical Catalytic Asymmetric Synthesis| Step | Reaction | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of α-amino ketone precursor | Bromination of 2-acetylthiazole followed by amination. | 2-amino-1-(thiazol-2-yl)propan-1-one |

| 2 | Asymmetric Transfer Hydrogenation | Precursor, Chiral Ru-catalyst (e.g., Ru(II)/TsDPEN), H-source (e.g., HCOOH/NEt₃) | (S)-2-amino-2-(thiazol-2-yl)propan-1-ol with high enantiomeric excess. |

Synthesis of Functionalized Derivatives and Precursors of this compound

Strategies for Thiazole Ring Functionalization

The thiazole ring is a key component for structural modification, and its functionalization can significantly impact the properties of the final compound. The reactivity of the 2-aminothiazole core allows for various substitutions, primarily at the C4 and C5 positions.

Electrophilic Aromatic Substitution: The 2-amino group is a strong activating group, directing electrophilic substitution primarily to the C5 position of the thiazole ring. Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). mdpi.com These halogenated derivatives serve as versatile intermediates for further modifications.

Azo Coupling: Reaction with diazonium salts leads to the formation of azo compounds with the azo group at the C5 position. derpharmachemica.com

Metal-Catalyzed Cross-Coupling Reactions: Halogenated thiazole intermediates are valuable precursors for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. For example, a 5-bromo-2-aminothiazole derivative can undergo Suzuki coupling with boronic acids to introduce aryl or heteroaryl substituents at the C5 position. mdpi.com Similarly, Stille coupling using organostannane reagents is another effective method for thiazole functionalization. derpharmachemica.com

Table 2: Common Thiazole Ring Functionalization Reactions

| Reaction Type | Position | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Halogenation | C5 | N-Bromosuccinimide (NBS) | -Br |

| Azo Coupling | C5 | Ar-N₂⁺Cl⁻ | -N=N-Ar |

| Suzuki Coupling | C5 (from C5-Br) | Ar-B(OH)₂, Pd catalyst, base | -Ar |

| Stille Coupling | C5 (from C5-Br) | Ar-Sn(Bu)₃, Pd catalyst | -Ar |

Derivatization at the Amino and Hydroxyl Moieties

The primary amino and hydroxyl groups of this compound are key sites for derivatization to produce a wide range of analogs, such as amides, esters, carbamates, and ethers.

N-Acylation: The primary amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. nih.govnih.gov This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. Given the presence of a hydroxyl group, selective N-acylation can be achieved under controlled conditions, as the amino group is generally more nucleophilic than the hydroxyl group. google.com In cases where selectivity is challenging, protection of the hydroxyl group may be necessary. organic-chemistry.org

O-Alkylation and O-Acylation: The primary hydroxyl group can be converted into ethers or esters. O-alkylation can be performed using alkyl halides under basic conditions (e.g., Williamson ether synthesis), while O-acylation is achieved with acid chlorides or anhydrides, often requiring a catalyst like DMAP (4-dimethylaminopyridine) and a base. To prevent competing reactions at the amino group, it is typically protected prior to derivatization of the hydroxyl group. nrochemistry.comlibretexts.org

Protection Strategies: When sequential or site-selective modification is required, orthogonal protecting groups are employed. The amino group can be protected as a carbamate (e.g., Boc or Cbz), which is stable to many reaction conditions used for hydroxyl group modification and can be removed under specific acidic or hydrogenolysis conditions, respectively. organic-chemistry.org The hydroxyl group can be protected as a silyl ether (e.g., TBDMS or TIPS), which is stable under basic conditions used for N-acylation and can be removed with a fluoride source like TBAF. nrochemistry.com

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of 2-aminothiazoles readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines (-N=CH-). nih.gov This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. wikipedia.org

The synthesis of a Schiff base from this compound and an aromatic aldehyde, for example, would proceed via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. niscair.res.inconferenceworld.in These reactions can often be performed under mild conditions, including refluxing in a suitable solvent like ethanol or using microwave irradiation to accelerate the process. conferenceworld.in The resulting imine derivatives are important for further synthetic transformations and are widely studied for their biological activities. researchgate.net

Table 3: Example of Schiff Base Formation

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | Schiff Base (Imine) |

| This compound | Acetone | Ethanol, reflux | Schiff Base (Imine) |

Novel Synthetic Approaches and Catalyst Development in Compound Preparation

Recent research in the synthesis of 2-aminothiazole derivatives has focused on developing more efficient, sustainable, and versatile methodologies. These advancements include the use of novel catalysts and the development of one-pot multicomponent reactions.

One innovative approach involves replacing traditional, often toxic, halogenating agents like iodine in the Hantzsch synthesis with greener alternatives. For instance, trichloroisocyanuric acid (TCCA) has been used as a safe and sustainable source of halogen for the in-situ generation of α-haloketone intermediates from ketones. nih.govrsc.org

Furthermore, the development of novel catalysts is a key area of research. Heterogeneous catalysts, particularly magnetic nanocatalysts, have gained attention due to their high efficiency, easy separation from the reaction mixture using an external magnet, and recyclability. nih.gov For example, a magnetic nanocatalyst comprising a zeolite-Y support functionalized with an ionic liquid and calcium ions (Ca/4-MePy-IL@ZY-Fe₃O₄) has been successfully employed in the one-pot synthesis of 2-aminothiazoles. nih.gov Such catalysts can act as Lewis acids or bases, accelerating the reaction rate and leading to high yields under mild conditions.

Modern metal-catalyzed reactions are also expanding the toolbox for thiazole synthesis. Copper-catalyzed couplings of oxime acetates with isothiocyanates provide a route to 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions. organic-chemistry.org These methods offer alternative disconnection strategies for accessing complex thiazole derivatives that may not be readily available through traditional Hantzsch-type condensations.

Advanced Spectroscopic and Structural Characterization of 2 Amino 2 Thiazol 2 Yl Propan 1 Ol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Amino-2-(thiazol-2-yl)propan-1-ol. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

1H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) of the proton signals are indicative of their electronic surroundings. For instance, protons attached to the thiazole (B1198619) ring typically resonate in the aromatic region of the spectrum. The protons of the amino (-NH₂) group are also identifiable, often appearing as a broad signal that can be confirmed by D₂O exchange. The protons of the propan-1-ol side chain, including those of the methyl and methylene (B1212753) groups, exhibit characteristic shifts and splitting patterns due to spin-spin coupling with neighboring protons.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Thiazole-H | ~6.5-7.5 | Singlet |

| -NH₂ | Variable, broad | Singlet |

| -CH(OH)- | ~3.5-4.5 | Multiplet |

| -CH₂OH | ~3.5-4.0 | Multiplet |

| -CH₃ | ~1.0-1.5 | Doublet |

| -OH | Variable, broad | Singlet |

Note: This table represents expected values based on general principles and data from related compounds. Actual experimental values may vary.

13C NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are dependent on the hybridization and chemical environment of the carbon atoms.

The carbon atoms of the thiazole ring are typically found in the downfield region of the spectrum. For instance, the C2 carbon, being attached to two nitrogen atoms, is highly deshielded. The carbons of the propan-1-ol side chain will appear at higher field strengths. The chemical shifts of the methyl, methine, and methylene carbons provide confirmation of the compound's carbon framework.

Based on data for similar 2-aminothiazole (B372263) structures, the thiazole ring carbons can be expected in the range of δ 100-170 ppm. nih.govchemicalbook.com The carbons of the aliphatic side chain would appear at higher field strengths.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 (Thiazole) | ~165-175 |

| C4 (Thiazole) | ~105-115 |

| C5 (Thiazole) | ~140-150 |

| C(NH₂)- | ~50-60 |

| -CH(OH)- | ~60-70 |

| -CH₂OH | ~60-70 |

| -CH₃ | ~15-25 |

Note: This table represents expected values based on general principles and data from related compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound. wikipedia.org These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. libretexts.org This is invaluable for tracing the connectivity of the proton network within the propan-1-ol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbon atoms to which they are directly attached. wikipedia.org It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the thiazole ring and the propan-1-ol side chain.

The application of these 2D NMR techniques would allow for a complete and confident assignment of all proton and carbon signals in the NMR spectra of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. nih.gov

Upon ionization, the molecule can fragment in predictable ways. The fragmentation pattern observed in the mass spectrum serves as a fingerprint of the molecule, aiding in its identification and structural confirmation. For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules such as water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the side chain from the thiazole ring. Analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions helps to piece together the structure of the original molecule. derpharmachemica.com

Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₁₀N₂OS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.0587 |

| [M+Na]⁺ | 181.0406 |

| [M+K]⁺ | 197.0145 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum shows absorption bands that are characteristic of particular functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The amino group (-NH₂) typically exhibits one or two sharp absorption bands in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (-OH) gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹.

C-H stretching: The C-H bonds of the alkyl side chain and the thiazole ring will show absorption bands in the region of 2850-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole ring typically appear in the region of 1500-1650 cm⁻¹. rsc.org

C-O stretching: The stretching vibration of the carbon-oxygen single bond of the alcohol will be observed in the region of 1000-1260 cm⁻¹.

The presence and position of these absorption bands provide strong evidence for the presence of the key functional groups in this compound.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200-3600 |

| Alkyl/Aryl C-H | C-H Stretch | 2850-3100 |

| Thiazole Ring | C=N, C=C Stretch | 1500-1650 |

| Alcohol | C-O Stretch | 1000-1260 |

Note: This table represents expected frequency ranges. Actual experimental values may vary.

X-ray Diffraction Studies for Solid-State Structure Determination

While specific X-ray diffraction data for this compound was not found in the search results, studies on related aminothiazole derivatives have successfully utilized this technique to elucidate their crystal structures. audreyli.comdntb.gov.ua Such studies provide detailed information on intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. For this compound, the presence of amino and hydroxyl groups would likely lead to the formation of an extensive hydrogen-bonding network in the solid state. The analysis of its crystal structure would provide definitive proof of its molecular geometry and stereochemistry.

UV-Visible and Fluorescence Spectroscopy for Electronic Properties

The electronic properties of this compound, which are crucial for understanding its potential applications in materials science and as a chemical probe, would be primarily investigated using UV-Visible absorption and fluorescence spectroscopy.

Absorption and Luminescence Behavior

The absorption and luminescence behavior of this compound has not been specifically reported. Generally, 2-aminothiazole derivatives exhibit absorption maxima in the UV region. The electronic transitions are typically of the π → π* and n → π* type, originating from the thiazole ring and the non-bonding electrons of the nitrogen and sulfur atoms. The position and intensity of these absorption bands would be sensitive to the solvent polarity.

Luminescence, or fluorescence, is the emission of light from an electronically excited state. For a molecule like this compound, fluorescence would likely occur from the lowest excited singlet state (S1) to the ground state (S0). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength), a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, would be a key parameter to determine.

Table 1: Hypothetical UV-Visible Absorption and Fluorescence Data for this compound in Different Solvents

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| Hexane | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental data has been found for this compound.

Excited-State Intramolecular Proton Transfer (ESIPT) Effects

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. For ESIPT to occur in this compound, a proton donor and a proton acceptor in close proximity are required. The amino group (-NH2) could potentially act as a proton donor, and the nitrogen atom of the thiazole ring could act as a proton acceptor.

Upon photoexcitation, the acidity of the amino group and the basicity of the thiazole nitrogen would increase, facilitating the proton transfer. This would lead to the formation of an excited-state tautomer, which would have a different electronic structure and, consequently, a distinct fluorescence emission at a longer wavelength compared to the normal emission. The observation of a large Stokes-shifted emission band is a hallmark of ESIPT.

The efficiency of ESIPT can be influenced by factors such as solvent polarity and hydrogen-bonding capabilities of the solvent. In protic solvents, intermolecular hydrogen bonding with the solvent molecules could compete with the intramolecular hydrogen bond, potentially hindering the ESIPT process.

Elemental Analysis and Chromatographic Purity Assessment

The confirmation of the chemical formula and the assessment of the purity of a synthesized compound are fundamental steps in chemical research.

Elemental analysis is a technique used to determine the mass fractions of the elements present in a compound. For this compound (C6H10N2OS), the theoretical elemental composition would be calculated and compared with the experimental values obtained from an elemental analyzer. A close agreement between the calculated and found values would confirm the empirical and molecular formula of the compound.

Table 2: Theoretical and Found Elemental Analysis Data for C6H10N2OS

| Element | Theoretical % | Found % |

| Carbon (C) | 45.55 | Data not available |

| Hydrogen (H) | 6.37 | Data not available |

| Nitrogen (N) | 17.70 | Data not available |

| Oxygen (O) | 10.11 | Data not available |

| Sulfur (S) | 20.27 | Data not available |

Note: This table presents the theoretical values. No experimental data has been found.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for assessing the purity of a compound. In HPLC, the compound is passed through a column, and its retention time is measured. A pure compound should ideally show a single, sharp peak in the chromatogram. The purity can be quantified by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks. The choice of the column, mobile phase, and detector (e.g., UV-Vis) is crucial for developing a reliable analytical method.

Chemical Reactivity and Reaction Mechanisms of 2 Amino 2 Thiazol 2 Yl Propan 1 Ol

General Reaction Profiles of the Thiazole (B1198619) Amino Alcohol System

The chemical persona of 2-Amino-2-(thiazol-2-yl)propan-1-ol is dictated by the three key structural components: the aromatic thiazole ring, the primary amino group, and the primary hydroxyl group. The thiazole ring, an electron-rich heterocycle, is generally susceptible to electrophilic attack. The amino and hydroxyl groups, conversely, are nucleophilic centers. The proximity of these functional groups can lead to intramolecular interactions and complex reaction pathways.

Nucleophilic Reactivity of the Amino and Hydroxyl Groups

The amino and hydroxyl moieties in this compound are primary sites for nucleophilic reactions. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group allows them to attack electron-deficient centers.

Reactions of the Amino Group: The amino group is a potent nucleophile and readily partakes in various chemical transformations.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for synthesizing more complex derivatives. nih.govnih.gov

Reaction with Isothiocyanates: The nucleophilic addition of the amino group to the electrophilic carbon of an isothiocyanate yields thiourea (B124793) derivatives. nih.govmdpi.com

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines, also known as Schiff bases. nih.gov

Reactions of the Hydroxyl Group: The hydroxyl group, while generally a weaker nucleophile than the amino group, can also engage in nucleophilic reactions, particularly under basic conditions where it can be deprotonated to form a more reactive alkoxide.

Esterification: In the presence of an acid catalyst, the hydroxyl group can react with carboxylic acids to form esters.

Etherification: Reaction with alkyl halides, typically in the presence of a base, can lead to the formation of ethers.

The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reaction conditions and reagents.

Electrophilic Reactivity of the Thiazole Ring

The thiazole ring is an aromatic system, and as such, it can undergo electrophilic substitution reactions. The position of electrophilic attack is directed by the electron-donating amino group at the 2-position. This group activates the ring, particularly at the 5-position, making it the most likely site for electrophilic substitution.

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Bromination of 2-aminothiazole (B372263) derivatives typically occurs at the 5-position. ekb.eg

Nitration: Nitration of the thiazole ring can be achieved using standard nitrating agents, with the nitro group also favoring the 5-position.

Sulfonation: Reaction with sulfuric acid can lead to the introduction of a sulfonic acid group at the 5-position.

The presence of the bulky propan-1-ol group at the 2-position may sterically hinder reactions at the adjacent ring positions, further favoring substitution at the 5-position.

Mechanisms of Degradation and Stability Under Varying Conditions

The stability of this compound is influenced by environmental factors such as temperature and the presence of oxidizing agents. The degradation pathways often involve complex radical mechanisms.

While specific studies on the oxidative degradation of this compound are not extensively documented, the degradation pathways can be inferred from studies on structurally similar compounds like 2-amino-2-methyl-1-propanol (B13486) (AMP). usn.noresearchgate.net The oxidative degradation of AMP is proposed to proceed via a radical mechanism. usn.no This process is initiated by the abstraction of a hydrogen atom, leading to the formation of a peroxyl radical. usn.no This radical can then undergo further reactions, leading to a variety of degradation products.

The presence of the thiazole ring may influence the degradation pathways, potentially by acting as a site for radical attack or by stabilizing radical intermediates. The atmospheric degradation of AMP initiated by hydroxyl radicals has been shown to produce a variety of products, including imines, amides, and nitramines. nih.gov

A plausible oxidative degradation pathway for this compound, based on the degradation of AMP, is presented in the table below.

| Proposed Degradation Step | Description |

| Initiation | Hydrogen abstraction from the carbon backbone by an oxidizing species (e.g., hydroxyl radical). |

| Propagation | Formation of a peroxyl radical by reaction with molecular oxygen. |

| Decomposition | Intramolecular hydrogen abstraction by the peroxyl radical, leading to the formation of hydroperoxides and subsequent fragmentation. |

| Product Formation | Formation of smaller molecules such as aldehydes, ketones, and imines. |

The thermal stability of this compound is also a critical aspect of its chemical profile. Studies on the thermal degradation of AMP indicate that it is relatively stable at lower temperatures but can degrade at elevated temperatures, especially in the presence of CO2. usn.noresearchgate.net The degradation products of AMP include acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone. usn.noresearchgate.net

The thermal degradation of this compound is expected to follow similar pathways, although the thiazole ring's stability and potential for alternative reactions could alter the product distribution. The table below summarizes the potential thermal degradation products based on AMP studies.

| Potential Thermal Degradation Product | Proposed Formation Pathway |

| Thiazol-2-yl-propan-2-one | Oxidation and cleavage of the C-C bond between the amino-bearing carbon and the CH2OH group. |

| 2-(Thiazol-2-yl)propan-2-imine | Dehydrogenation of the amino alcohol. |

| Oxazolidinone derivative | Intramolecular cyclization involving the amino and hydroxyl groups, possibly in the presence of CO2. |

Mechanistic Investigations of Interactions with Specific Chemical Species

The interaction of 2-aminothiazole derivatives with various chemical species has been a subject of mechanistic investigation. The nucleophilic character of the amino group is central to many of these reactions.

For instance, the reaction of 2-aminothiazoles with α-haloketones is a classic method for synthesizing imidazo[2,1-b]thiazoles. This reaction proceeds through an initial nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization.

The reaction with isothiocyanates provides another example of the amino group's nucleophilicity. The mechanism involves the addition of the amino group to the carbon-sulfur double bond of the isothiocyanate, forming a thiourea linkage. nih.govmdpi.com These reactions are often carried out in polar solvents and may be base-catalyzed.

Furthermore, the reaction of 2-aminothiazoles with aldehydes to form Schiff bases is a reversible reaction that is typically acid-catalyzed. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the imine.

Reaction Mechanisms with Carbon Dioxide (CO2) in Aqueous Solutions

There is no specific information available in the search results regarding the reaction mechanisms of this compound with carbon dioxide in aqueous solutions.

Hydrogen Abstraction Pathways

Specific hydrogen abstraction pathways for this compound have not been detailed in the available research.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

No specific kinetic or thermodynamic data for reactions involving this compound were found in the search results.

Theoretical and Computational Studies of 2 Amino 2 Thiazol 2 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and energetic properties of molecules with high accuracy. These methods are crucial for understanding the fundamental aspects of a compound's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For aminothiazole derivatives and their structural analogs like 2-amino-2-methyl-1-propanol (B13486) (AMP), DFT calculations are used to determine stable molecular geometries and understand reaction mechanisms. researchgate.netacs.org These calculations can predict the most stable conformers of the molecule by optimizing its geometry to find the lowest energy state. researchgate.net

Studies on related amino alcohols have utilized DFT to analyze thermochemistry and reaction pathways, for instance, in dehydration reactions. arxiv.org Such analyses involve calculating the energies of reactants, transition states, and products to map out the energetic landscape of a chemical transformation. researchgate.net The choice of basis sets, such as cc-pVDZ through cc-pV6Z, is critical in these calculations to ensure the accuracy of the results. arxiv.org Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. acs.org

| DFT Application | Purpose | Key Findings/Insights | References |

|---|---|---|---|

| Geometry Optimization | To find the most stable three-dimensional structure (conformer) of the molecule. | Identifies low-energy conformers present in the gas phase. researchgate.net | researchgate.net |

| Transition-State Calculation | To investigate the mechanism and energy barriers of chemical reactions. | Determines reaction pathways, such as the two-step formation of carbamates from analogs like AMP. researchgate.net | researchgate.net |

| Electronic Structure Analysis (HOMO/LUMO) | To understand chemical reactivity, stability, and intramolecular charge transfer. | Reveals how electron density is distributed, which correlates with antioxidant and physiological capabilities. acs.org | acs.org |

Ab initio molecular dynamics (AIMD) is a simulation technique that uses quantum mechanical calculations to determine the forces acting on atoms as the simulation progresses. This method provides a powerful tool for studying the dynamic behavior of molecular systems over time. While specific AIMD studies on 2-Amino-2-(thiazol-2-yl)propan-1-ol are not detailed in the available literature, the methodology is widely applied to understand complex chemical processes. For example, AIMD has been used to simulate the interaction and rearrangement of molecules on surfaces, such as phosphocholine (B91661) on calcium oxalate, revealing how molecules find lower energy states and form bonds. nih.gov In the context of drug design, AIMD can be used to simulate how a ligand like this compound might dynamically interact within the binding pocket of a target protein, providing a more realistic model of the binding event than static docking alone. nih.govnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques in modern drug discovery. They are used to predict how a ligand (a small molecule) might bind to a macromolecular target, such as a protein or nucleic acid, and to estimate the strength of this interaction.

Molecular docking studies are frequently performed on 2-aminothiazole (B372263) derivatives to predict their binding modes and affinities for various biological targets. asianpubs.orgresearchgate.net These simulations place the ligand into the active site of a target protein to identify the most stable binding conformation. ekb.eg For instance, derivatives have been docked against targets such as tubulin in cancer research and oxidoreductase proteins for antioxidant activity. asianpubs.orgnih.gov

These studies reveal detailed information about the non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net Docking of 2-aminothiazole derivatives into the active site of NADPH Oxidase, for example, showed interactions with key amino acid residues like Ile155, Gly156, and Cys242. researchgate.net This information is critical for understanding the molecular basis of the compound's biological activity.

| Biological Target | Therapeutic Area | Key Interacting Residues | References |

|---|---|---|---|

| Oxidoreductase (e.g., NADPH Oxidase) | Antioxidant | Ile155, Gly156, Ser157, Ile160, Cys242 | researchgate.net |

| Tubulin | Anticancer | Not specified | nih.gov |

| DNA Gyrase | Antimicrobial | Not specified | ekb.eg |

Computational modeling is a valuable tool for predicting how subtle changes in a molecule's structure, including its stereochemistry, can affect its interaction with a biological target. rsc.org The specific three-dimensional arrangement of atoms (stereoisomerism) is often crucial for biological activity.

Studies on related chiral compounds have demonstrated the power of this approach. For example, crystallographic and modeling studies of the enantiomers of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid (TDPA) binding to the iGluR2 glutamate (B1630785) receptor revealed that the (R) and (S) enantiomers adopt different conformations within the binding site. researchgate.net This detailed structural insight explained the unexpectedly low stereoselectivity observed in their biological activity, as both enantiomers could achieve stable binding through different interaction patterns. researchgate.netnih.gov Such computational predictions are vital for the rational design of stereochemically pure and potent drug candidates. rsc.org

Structure-Activity Relationship (SAR) Analysis and Design Principles

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves correlating the chemical structure of a compound with its biological activity. By systematically modifying parts of a molecule, researchers can deduce which chemical features are essential for its function.

For the 2-aminothiazole scaffold, SAR studies have provided key design principles for developing potent therapeutic agents. nih.gov For example, in the development of anticancer agents, the presence of trimethoxy groups on an associated phenyl ring was found to be critical for in vitro activity. nih.gov Similarly, another study on ERK1/2 inhibitors found that moving an ethoxy group on a benzylidene ring from the 4-position to the 2-position significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships between chemical structures and biological activities. nih.gov These models can identify key structural descriptors—such as size, lipophilicity, and electronic properties—that are responsible for the observed activity. nih.govnih.gov

| Structural Modification | Effect on Biological Activity | Therapeutic Target/Area | References |

|---|---|---|---|

| Addition of lipophilic substituents (methyl, phenyl) at position 4 or 5 of the thiazole (B1198619) ring. | Moderate to good activity. | Anticancer (Human Lung Cancer & Glioma) | nih.gov |

| Shifting an ethoxy group on a phenyl ring from the 4-position to the 2-position. | Significantly improved activity. | Anticancer (ERK1/2 Inhibition) | researchgate.net |

| Presence of trimethoxy groups on a phenyl ring attached to the scaffold. | Critical for in vitro activity. | Anticancer | nih.gov |

| Aliphatic substituents in the para-position of an associated phenyl scaffold. | Well-tolerated; size of nonpolar substituent correlates with activity. | Anticancer | nih.gov |

Conformational Analysis and Tautomeric Stability

Computational studies are essential for understanding the three-dimensional structure and isomeric preferences of molecules like this compound. The conformational landscape of this molecule is determined by the rotation around its single bonds, while its tautomeric stability is a key aspect of the 2-aminothiazole core.

Conformational Analysis:

Tautomeric Stability:

The 2-aminothiazole moiety of the molecule can exist in two tautomeric forms: the amino form and the imino form. Theoretical and experimental studies on 2-aminothiazole and its derivatives have generally concluded that the amino tautomer is the more stable form . researchgate.netrsc.org This stability is attributed to the aromaticity of the thiazole ring in the amino form.

Density functional theory (DFT) calculations on 2-aminothiazole have shown the amino tautomer to be the main configuration in solution. researchgate.net The tautomeric equilibrium can, however, be influenced by factors such as the solvent and the concentration of the solution. researchgate.net For instance, in some specific cases, such as with a strongly electron-withdrawing substituent like a tosyl group, the imino form can become predominant. rsc.org In the case of this compound, the alkyl and alcohol substituents are not strongly electron-withdrawing, and thus the amino form is expected to be the major tautomer.

Interactive Table: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Stability |

| Amino Form | Featuring a C=N double bond within the thiazole ring and an exocyclic amino group. | Generally more stable; aromatic system. researchgate.netrsc.org |

| Imino Form | Featuring a C=N double bond exocyclic to the ring and a nitrogen within the ring bonded to a hydrogen. | Generally less stable; non-aromatic or quasi-aromatic ring. |

Electrostatic Potential Distribution and Reactivity Prediction

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with red areas indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would be expected to show the following features:

Negative Potential (Red/Yellow): The regions of highest electron density are anticipated to be around the nitrogen atom of the thiazole ring, the nitrogen atom of the amino group, and the oxygen atom of the hydroxyl group. These sites are the most likely to be involved in hydrogen bonding and to be attacked by electrophiles.

Positive Potential (Blue): The hydrogen atoms of the amino and hydroxyl groups are expected to be the most electron-deficient regions, making them susceptible to attack by nucleophiles. The hydrogen atom on the thiazole ring may also exhibit a slight positive potential.

This predicted distribution of electrostatic potential allows for the prediction of the molecule's reactivity. The electron-rich nitrogen and oxygen atoms are potential sites for protonation or coordination to metal ions. The acidic protons on the amino and hydroxyl groups can be donated in chemical reactions.

Quantitative structure-activity relationship (QSAR) and molecular docking studies on other 2-aminothiazole derivatives have utilized these electrostatic properties to predict how these molecules might interact with biological targets, such as the active sites of enzymes. nih.gov In such interactions, the electrostatic complementarity between the molecule and the binding site plays a crucial role.

Interactive Table: Predicted Electrostatic Potential and Reactivity of Functional Groups

| Functional Group | Atom(s) | Predicted Electrostatic Potential | Predicted Reactivity |

| Thiazole Ring Nitrogen | N | Negative | Electrophilic attack, Hydrogen bond acceptor |

| Amino Group | N | Negative | Electrophilic attack, Hydrogen bond acceptor |

| H | Positive | Nucleophilic attack, Hydrogen bond donor | |

| Hydroxyl Group | O | Negative | Electrophilic attack, Hydrogen bond acceptor |

| H | Positive | Nucleophilic attack, Hydrogen bond donor |

Investigations into Biological Activities and Mechanisms in Vitro and Mechanistic Focus

Antimicrobial Activity Studies (In Vitro)

No specific studies detailing the in vitro antimicrobial activity of 2-Amino-2-(thiazol-2-yl)propan-1-ol were identified. Research on the 2-aminothiazole (B372263) scaffold, however, suggests that this class of compounds can possess antimicrobial properties. scholarsresearchlibrary.comijcce.ac.ir

Antibacterial Potency and Mechanisms

There are no specific data available on the antibacterial potency or the mechanisms of action for this compound. Studies on various other 2-aminothiazole derivatives have reported antibacterial activity, often attributed to different structural modifications. scholarsresearchlibrary.comijcce.ac.ir

Antifungal Efficacy and Mechanisms

Specific information regarding the antifungal efficacy and mechanisms of this compound is not present in the available literature. The general class of 2-aminothiazoles has been investigated for antifungal properties, but these findings are not specific to this compound. scholarsresearchlibrary.com

Activity Against Multidrug-Resistant Pathogens (In Vitro)

There is no published research on the in vitro activity of this compound against multidrug-resistant pathogens.

Antiproliferative and Anticancer Activity (In Vitro Cell Line Studies)

No specific in vitro studies on the antiproliferative and anticancer activity of this compound have been found. The 2-aminothiazole core is a component of some anticancer agents, and numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

Cytotoxic Effects on Cancer Cell Models

There is no available data from in vitro cell line studies on the cytotoxic effects of this compound on any cancer cell models.

Target Engagement and Mechanistic Insights (e.g., Enzyme Inhibition, Apoptosis Induction)

Without any primary research on the biological activity of this compound, there are no mechanistic insights, such as enzyme inhibition or apoptosis induction, to report. Studies on other 2-aminothiazole derivatives have shown mechanisms involving tubulin polymerization inhibition and cell cycle arrest. nih.gov

An extensive review of scientific literature reveals a significant lack of specific research focused on the chemical compound this compound. While the broader class of 2-aminothiazole derivatives has been the subject of numerous studies investigating their potential biological activities, detailed in vitro and mechanistic data for this particular molecule are not available in the public domain.

The 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives showing a wide range of pharmacological properties, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. nih.govexcli.de These activities are highly dependent on the nature and position of substituents on the thiazole (B1198619) ring and the amino group.

However, specific investigations into the tyrosinase inhibition, antioxidant properties, in vitro anti-inflammatory potential, and in vitro antitubercular activity of this compound have not been reported. Consequently, there is no available data to populate the detailed sections and subsections requested, including data tables on its biological activities or a mechanistic analysis of its interaction with biomolecules such as enzymes and receptors.

Researchers have explored the biological activities of various other 2-aminothiazole derivatives. For instance, different analogs have been synthesized and evaluated for their antitubercular activity, and studies have been conducted on the antioxidant and anti-inflammatory potential of compounds within this class. nih.govexcli.de Nevertheless, these findings are specific to the compounds studied in those respective research efforts and cannot be extrapolated to accurately describe the biological profile of this compound.

Without dedicated studies on this compound, any discussion of its specific biological activities or mechanisms of action would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. Therefore, the requested article cannot be generated based on the currently available scientific evidence.

Industrial and Environmental Applications Process and Mechanistic Focus

Application in Carbon Dioxide Capture Processes

Reaction Mechanisms and Kinetic Data in CO2 Absorption

No data available.

Solvent Degradation Studies in Capture Systems

No data available.

Potential in Chemical Engineering Processes

No data available.

Conclusion and Outlook for 2 Amino 2 Thiazol 2 Yl Propan 1 Ol Research

Summary of Key Academic Discoveries and Methodologies

The academic landscape for 2-aminothiazole (B372263) derivatives is rich with synthetic strategies and biological findings. The 2-aminothiazole core is a fundamental component in a variety of clinically significant medications, underscoring its therapeutic relevance. nih.govexcli.de

Key Discoveries:

Privileged Scaffold: The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, found in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net This extensive history of biological activity suggests that derivatives like 2-Amino-2-(thiazol-2-yl)propan-1-ol are promising candidates for screening and development.

Stereochemistry: For chiral compounds such as this, stereochemistry is critically important for biological activity. ontosight.ai Research on related structures highlights that specific stereoisomers, like (1S,2S)-1-Amino-1-(1,3-Thiazol-2-Yl)Propan-2-Ol, are singled out for their potential, indicating that enantioselective synthesis is a key discovery area. ontosight.ai

Biological Activity Spectrum: The 2-aminothiazole nucleus has been successfully incorporated into molecules targeting a wide array of biological entities, including various enzymes and protein receptors. researchgate.net Derivatives have shown potent inhibitory activity against cancer cell lines (breast, colon, leukemia), bacteria, and fungi. nih.govresearchgate.net

Synthetic Methodologies: The synthesis of the 2-aminothiazole ring system is well-established, with several key methodologies being continuously refined. The Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thioamides or thiourea (B124793), remains a classical and widely utilized method. derpharmachemica.comresearchgate.net Modern advancements have focused on improving the efficiency, safety, and environmental impact of these syntheses.

| Synthetic Method | Description | Key Features | Reference(s) |

| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone or α-haloaldehyde with a thiourea or thioamide derivative. | A foundational and versatile method for forming the 2-aminothiazole ring. | derpharmachemica.comresearchgate.netresearchgate.net |

| One-Pot Catalytic Synthesis | Reaction of a ketone and thiourea using a catalyst and a halogen source in a single step. | Simplifies the procedure, often uses greener reagents (e.g., TCCA instead of I2), and can be performed with recyclable nanocatalysts. | nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction between starting materials. | Leads to significantly reduced reaction times and often improved yields. | researchgate.net |

| Asymmetric Synthesis | Techniques designed to control the stereochemistry at chiral centers. | Crucial for producing specific, biologically active enantiomers of chiral thiazole derivatives. | ontosight.ai |

Challenges and Opportunities in Synthetic Development

Challenges:

Reagent Toxicity and Safety: Classical synthetic routes, such as the Hantzsch reaction, often employ toxic and hazardous reagents like iodine and volatile organic solvents. nih.gov

Purification: 2-aminothiazole and its simpler derivatives can be relatively unstable compounds, making purification by methods like distillation challenging and leading to lower yields. google.com

Stereocontrol: For complex molecules like this compound with a chiral center, achieving high enantiomeric purity can be a significant synthetic hurdle, requiring specialized catalysts or chiral auxiliaries. ontosight.ai

Limited Precursors: The availability of a diverse range of substituted α-haloaldehydes and α-haloketones can be a limiting factor in creating structural variety in the final products. researchgate.net

Opportunities:

Green Chemistry: There is a substantial opportunity to develop more environmentally benign synthetic pathways. This includes the use of non-toxic, recyclable catalysts, safer halogen sources like trichloroisocyanuric acid (TCCA), and solvent-free reaction conditions. nih.gov

Catalyst Development: The design of novel, multifunctional catalysts can enable one-pot syntheses with high efficiency and selectivity, streamlining the production of 2-aminothiazole libraries. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of these compounds could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Enantioselective Synthesis: A major opportunity lies in the development of robust and scalable asymmetric synthesis methods to produce enantiomerically pure this compound and related compounds, which is essential for developing selective therapeutics. ontosight.ai

Emerging Areas of Research and Theoretical Predictions

While direct research on this compound is limited, emerging trends in the broader field allow for strong theoretical predictions about its potential.

Emerging Research Areas:

In Silico Drug Design: The use of computational tools, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, is becoming integral to the field. excli.deekb.eg These methods allow researchers to predict the biological activity of novel derivatives and guide synthetic efforts toward the most promising candidates.

Target-Specific Derivatives: Research is moving beyond broad-spectrum activity towards designing derivatives that are highly selective for specific biological targets, such as protein kinases (e.g., PI3K, VEGFR) implicated in cancer. nih.gov

Materials Science: Beyond medicine, 2-aminothiazole derivatives are being explored for applications in materials science, such as serving as corrosion inhibitors for metals. researchgate.net

Theoretical Predictions:

Enzyme Inhibition: Given the structure of this compound, which contains hydrogen-bond donors (amino and hydroxyl groups) and acceptors (thiazole nitrogen), it is theoretically predicted to be a strong candidate for binding to enzyme active sites. Computational models could predict its affinity for various kinases, proteases, or other enzymes known to be modulated by thiazole-containing ligands.

Pharmacokinetic Profile: In silico ADME (absorption, distribution, metabolism, and excretion) models can predict the drug-like properties of the compound. nih.gov Such predictions would be a critical early step to assess its potential as a therapeutic agent before committing to extensive synthetic work.

Scaffold for Combinatorial Chemistry: The compound's functional groups (primary amine, primary alcohol) make it an ideal starting point for creating a combinatorial library. It can be readily acylated, alkylated, or otherwise modified to generate a diverse set of molecules for high-throughput screening.

Future Prospects for Novel Chemical and Biological Applications of the Compound

The future for this compound is intrinsically linked to the proven success and versatility of the 2-aminothiazole scaffold. Its unique combination of a thiazole ring and an amino alcohol side chain opens up numerous possibilities.

Future Chemical Applications:

Chiral Building Block: The enantiomerically pure forms of the compound could serve as valuable chiral synthons for the construction of more complex, stereochemically defined pharmaceutical agents. ontosight.ai

Ligand Development: The thiazole moiety is known to coordinate with metal ions. This property could be exploited to develop novel catalysts or sensor molecules.

Future Biological Applications:

Anticancer Agents: The 2-aminothiazole core is present in potent anticancer drugs. nih.gov Future research will likely involve synthesizing derivatives of this compound and evaluating their antiproliferative activity against a wide range of cancer cell lines, potentially targeting pathways like PI3K or angiogenesis. nih.gov

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics and antifungals. lmaleidykla.lt The thiazole nucleus is a known pharmacophore for antimicrobial activity, making this compound and its future derivatives promising candidates for development in this area. researchgate.netnih.gov

Neuroprotective Agents: Some 2-aminothiazole analogues have been reported as potential neuroprotective agents for treating neurological diseases. researchgate.net Exploring the potential of this compound to modulate targets within the central nervous system could open up new therapeutic avenues.

Anti-inflammatory Drugs: Given the established anti-inflammatory properties of many thiazole derivatives, this compound could serve as a lead structure for developing new treatments for inflammatory conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-2-(thiazol-2-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling thiazole derivatives with amino alcohols. Reaction conditions such as pH (6.5–8.5) and temperature (60–80°C) must be tightly controlled to prevent decomposition. For example, refluxing thiazole-2-carbaldehyde with 2-aminopropanol in ethanol under basic conditions yields the target compound. Optimization studies suggest that slow addition of reactants and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., δ 7.2–7.8 ppm for thiazole protons) and hydroxyl/amino groups.

- IR Spectroscopy : Identifies O–H (3200–3400 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 185.08).

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon). Degradation studies show susceptibility to oxidation; adding antioxidants (e.g., BHT at 0.1% w/w) extends shelf life. Avoid prolonged storage (>6 months) to prevent polymerization .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound for chiral studies?

- Methodological Answer : Use chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) during the nucleophilic addition step. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent). Kinetic resolution at low temperatures (−20°C) enhances ee (>90%) by slowing racemization .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (IC₅₀ measurements at 37°C, pH 7.4).

- Structural Analysis : Compare analogs (e.g., 2-Amino-thiazole vs. 5-Fluoro-thiazole derivatives) to isolate substituent effects.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How to design experiments assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or human serum at 37°C.

- Degradation Monitoring : Use LC-MS to track half-life (t₁/₂) and identify metabolites (e.g., oxidation at the thiazole ring).

- Stress Testing : Expose to UV light, heat (40–60°C), or reactive oxygen species (H₂O₂) to predict degradation pathways .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases PDB: 2ITO).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data to guide analog design .

Contradiction Analysis and Troubleshooting

Q. Why do solubility studies of this compound show variability across literature?

- Methodological Answer : Solubility discrepancies often arise from:

- pH Dependency : The compound is more soluble in acidic media (pH < 4) due to protonation of the amino group.

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles (e.g., 15 mg/mL vs. 5 mg/mL in water).

- Co-solvents : Use DMSO (10% v/v) to enhance solubility for in vitro assays .

Q. How to address inconsistent cytotoxicity data in cancer cell lines?

- Methodological Answer :

- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to capture biphasic effects.

- Synergy Studies : Combine with cisplatin or paclitaxel to identify additive vs. antagonistic effects.

- Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 142–145°C | DSC | |

| LogP (Octanol/Water) | 0.85 ± 0.12 | Shake-flask | |

| Aqueous Solubility (25°C) | 8.7 mg/mL (pH 7.0) | UV-Vis Spectroscopy | |

| IC₅₀ (HEK293, 24h) | 48.3 µM | MTT Assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.